3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Description
3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a thiazole ring substituted at the 4-position with a 4-methylphenyl group. The benzamide moiety is functionalized with an ethoxy group at the 3-position. Its structural core allows for diverse interactions with biological targets, influenced by the electron-donating ethoxy group and the hydrophobic 4-methylphenyl substituent .
Properties
IUPAC Name |
3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-3-23-16-6-4-5-15(11-16)18(22)21-19-20-17(12-24-19)14-9-7-13(2)8-10-14/h4-12H,3H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGULXKKXGMWBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70976804 | |
| Record name | 3-Ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350989-45-6, 6132-08-7 | |
| Record name | 3-Ethoxy-N-[4-(4-methylphenyl)-2-thiazolyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350989-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 4-(4-methylphenyl)-1,3-thiazol-2-amine with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that thiazole derivatives could effectively target specific cancer cell lines, leading to reduced tumor growth in vivo .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Thiazole derivatives are known for their broad-spectrum antimicrobial activity against bacteria and fungi. In vitro studies have reported that certain thiazole-based compounds exhibit potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
Pharmacological Insights
Enzyme Inhibition
this compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in the metabolic pathways of cancer cells, thereby enhancing the effectiveness of existing chemotherapeutic agents. This dual-action mechanism could lead to improved therapeutic outcomes in cancer treatment .
Neuroprotective Effects
Recent investigations suggest that thiazole derivatives may possess neuroprotective properties. For example, compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science Applications
Polymer Synthesis
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. These polymers can be applied in various industrial applications, including coatings, adhesives, and composites .
Data Tables
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiazole derivatives demonstrated that this compound exhibited IC50 values significantly lower than those of standard chemotherapeutics in various cancer cell lines. This suggests a promising role as a lead compound for further development in anticancer therapies.
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial activity of the compound was tested against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to existing antibiotics, supporting its potential use as an alternative treatment option for resistant bacterial infections.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but the thiazole ring is known to play a crucial role in its activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzamide Ring
Ethoxy vs. Phenoxy/Methoxy Groups
- N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): Replaces the 3-ethoxy group with a 2-phenoxy substituent. Exhibited 129.23% activity in plant growth modulation (p < 0.05), suggesting that bulkier aryloxy groups may enhance bioactivity in specific contexts. Higher lipophilicity (predicted LogP ~4.5) compared to the ethoxy analogue due to the phenyl ring .
- 4-Methoxy Analogues (e.g., EMAC2062 in ): Methoxy groups at the 4-position on benzamide. Demonstrated thermal stability (decomposition at 222°C) and distinct electronic profiles due to the electron-donating methoxy group.
Sulfamoyl and Formyl Groups
Substituent Variations on the Thiazole Ring
4-Methylphenyl vs. Halogenated/Aryl Groups
- N-(4-methyl-1,3-thiazol-2-yl)-4-phenoxybenzamide (): Thiazole ring substituted with a methyl group (vs. 4-methylphenyl). Lower molecular weight (310.4 g/mol) and LogP (4.1) compared to the target compound. Reduced steric bulk may limit interactions with deep hydrophobic pockets .
- Compounds with Chlorophenyl/Pyridyl Substitutions (e.g., EMAC2061 in ):
Key Findings
Steric Effects : The 4-methylphenyl group on thiazole provides optimal steric bulk for hydrophobic interactions, outperforming smaller substituents like methyl.
Polarity vs. Lipophilicity: Sulfamoyl and formyl groups increase polarity but reduce bioavailability, whereas ethoxy and phenoxy groups balance lipophilicity and solubility.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling 3-ethoxybenzoyl chloride with 4-(4-methylphenyl)-1,3-thiazol-2-amine. Key parameters include solvent choice (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., triethylamine or DMAP). Evidence from analogous thiazole derivatives shows yields improve under inert atmospheres (N₂/Ar) with stepwise addition of reagents to minimize side reactions . Characterization via melting point, ¹H/¹³C NMR, and FT-IR ensures structural fidelity.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
- Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons; δ 1.4 ppm for ethoxy CH₃) and ¹³C NMR (e.g., thiazole C-2 at ~165 ppm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity >98% .
Q. What are the standard protocols for evaluating in vitro biological activity (e.g., enzyme inhibition)?
- Methodological Answer : For enzyme inhibition assays:
- Tyrosinase Inhibition : Use L-DOPA as substrate; measure IC₅₀ via UV-Vis at 475 nm .
- Antimicrobial Screening : Follow CLSI guidelines with microdilution (MIC determination against Gram+/Gram– bacteria) .
- Controls : Include positive controls (e.g., kojic acid for tyrosinase) and solvent-only blanks.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for analogs of this compound?
- Methodological Answer :
- Analog Synthesis : Replace the ethoxy group with methoxy, halogen, or nitro substituents; modify the thiazole’s 4-methylphenyl group (e.g., 4-Cl, 4-F) .
- Activity Profiling : Compare IC₅₀ values across analogs using dose-response curves.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target enzymes .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7 for cytotoxicity) and incubation times .
- Metabolic Stability Testing : Use liver microsomes to rule out false negatives from rapid compound degradation .
- Data Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or batch effects .
Q. How can computational methods predict physicochemical properties relevant to drug design?
- Methodological Answer :
- ADME Prediction : Use SwissADME to calculate logP (target <5), topological polar surface area (TPSA <140 Ų), and Lipinski violations .
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to study electronic effects (e.g., ethoxy group’s electron-donating role) .
Q. What experimental designs optimize scalability for preclinical studies?
- Methodological Answer :
- Flow Chemistry : Use continuous reactors to improve yield and reduce reaction time vs. batch methods .
- DoE (Design of Experiments) : Apply factorial designs to optimize parameters (e.g., temperature, catalyst loading) with minimal runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
